4-methoxy-N-methyl-N-phenyl-3-(piperidine-1-carbonyl)benzenesulfonamide
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Overview
Description
4-methoxy-N-methyl-N-phenyl-3-(piperidine-1-carbonyl)benzenesulfonamide is a complex organic compound that features a sulfonamide group, a piperidine ring, and various aromatic and aliphatic substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-methyl-N-phenyl-3-(piperidine-1-carbonyl)benzenesulfonamide typically involves multi-step organic reactionsThe methoxy group can be introduced via methylation reactions using reagents like methyl iodide under basic conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the use of green chemistry principles to reduce waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-methyl-N-phenyl-3-(piperidine-1-carbonyl)benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the piperidine ring can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
4-methoxy-N-methyl-N-phenyl-3-(piperidine-1-carbonyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-methoxy-N-methyl-N-phenyl-3-(piperidine-1-carbonyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. The piperidine ring can enhance binding affinity through hydrophobic interactions, while the methoxy and phenyl groups can contribute to the overall stability and specificity of the compound .
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-N-(2-phenylethynyl)-N-(phenylmethyl)benzenesulfonamide
- N-allyl-4-methylbenzenesulfonamide
- Pyrrolidine derivatives
Uniqueness
4-methoxy-N-methyl-N-phenyl-3-(piperidine-1-carbonyl)benzenesulfonamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the piperidine ring distinguishes it from other sulfonamides, providing additional sites for interaction with biological targets and enhancing its potential as a therapeutic agent .
Properties
IUPAC Name |
4-methoxy-N-methyl-N-phenyl-3-(piperidine-1-carbonyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-21(16-9-5-3-6-10-16)27(24,25)17-11-12-19(26-2)18(15-17)20(23)22-13-7-4-8-14-22/h3,5-6,9-12,15H,4,7-8,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWIROXQAPBXHMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC(=C(C=C2)OC)C(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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